(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC17457896
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1 |
| Standard InChI Key | PLUWVUSFPGLDMG-CAHLUQPWSA-N |
| Isomeric SMILES | C1CNC[C@]2([C@@H]1C2)C(=O)O |
| Canonical SMILES | C1CNCC2(C1C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid belongs to the azabicyclic family, featuring a seven-membered bicyclo[4.1.0]heptane framework with a nitrogen atom at position 3 and a carboxylic acid group at position 1. The molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol (or 177.63 g/mol for its hydrochloride salt). The stereochemistry at positions 1 and 6 ((1S,6R)) creates a distinct three-dimensional conformation critical for biological interactions.
Table 1: Key Structural Attributes
| Property | Description |
|---|---|
| Bicyclic System | [4.1.0] (cyclohexane fused to cyclopropane) |
| Functional Groups | Carboxylic acid (-COOH) at C1, secondary amine (-NH-) at N3 |
| Stereochemistry | (1S,6R) configuration ensures chiral specificity |
| Solubility | Hydrochloride salt enhances aqueous solubility (>50 mg/mL in polar solvents) |
The compound’s ring strain, arising from the cyclopropane moiety, influences its reactivity and metabolic stability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves palladium-catalyzed cyclization of pre-functionalized precursors. A representative pathway includes:
-
Precursor Preparation: Linear amines with appropriate protecting groups (e.g., tert-butoxycarbonyl, Boc) are functionalized with cyclopropane-forming moieties.
-
Cyclization: Palladium catalysts (e.g., Pd(OAc)₂) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate intramolecular C–N bond formation under inert atmospheres.
-
Deprotection and Acidification: Removal of protecting groups followed by treatment with HCl yields the hydrochloride salt.
Industrial Manufacturing
Industrial processes prioritize scalability and yield optimization:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.
-
Catalytic Systems: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in large batches.
-
Purification: Recrystallization or chromatography ensures >95% enantiomeric purity.
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
-
Oxidation: The carboxylic acid group is resistant to further oxidation, but the cyclopropane ring undergoes cleavage with strong oxidants (e.g., KMnO₄).
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, altering solubility and bioactivity.
Substitution Reactions
The secondary amine at N3 participates in nucleophilic substitutions with alkyl halides or acyl chlorides, enabling derivatization for structure-activity relationship (SAR) studies.
Biological Activities and Pharmacological Effects
Neuropharmacological Interactions
Derivatives of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid exhibit triple reuptake inhibition (TRI) by targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . In preclinical models, these compounds demonstrate:
-
High Potency: Submicromolar IC₅₀ values for SERT, NET, and DAT .
-
Blood-Brain Barrier Penetration: Bioavailability >80% in rodent models .
Case Study: Analgesic Efficacy
In vivo microdialysis studies revealed that derivative 17 (6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane) reduced pain responses by 60% in neuropathic pain models via DAT modulation .
Enzyme Inhibition
The compound’s bicyclic core inhibits glycosidases, enzymes critical for carbohydrate metabolism:
-
β-Glucosidase: 43% inhibition at 5 mM.
-
β-Mannosidase: Paradoxical activation (148% activity at 5 mM), suggesting allosteric modulation.
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The TRI activity of (1S,6R)-3-azabicyclo[4.1.0]heptane derivatives positions them as candidates for:
-
Antidepressants: Dual action on serotonin and norepinephrine pathways .
-
Analgesics: Non-opioid mechanisms for chronic pain management .
Antimicrobial Agents
Preliminary studies indicate synergistic effects with β-lactam antibiotics against multidrug-resistant Staphylococcus aureus, likely due to enzyme inhibition.
Comparative Analysis with Structural Analogues
Stereochemical vs. Racemic Forms
-
(1S,6R) vs. (1R,6S): The (1S,6R) enantiomer shows 10-fold higher affinity for SERT compared to its mirror image.
-
Racemic Mixtures: Reduced efficacy in receptor occupancy studies due to competitive binding.
Table 2: Stereochemical Impact on Bioactivity
| Parameter | (1S,6R) Isomer | Racemic Mixture |
|---|---|---|
| SERT Binding (Ki) | 12 nM | 150 nM |
| Metabolic Half-Life | 4.2 hours | 2.1 hours |
| Analgesic ED₅₀ | 5 mg/kg | 20 mg/kg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume